1-Methoxy-3-(oxan-4-yl)propan-2-amine 1-Methoxy-3-(oxan-4-yl)propan-2-amine
Brand Name: Vulcanchem
CAS No.: 1249772-50-6
VCID: VC7538962
InChI: InChI=1S/C9H19NO2/c1-11-7-9(10)6-8-2-4-12-5-3-8/h8-9H,2-7,10H2,1H3
SMILES: COCC(CC1CCOCC1)N
Molecular Formula: C9H19NO2
Molecular Weight: 173.256

1-Methoxy-3-(oxan-4-yl)propan-2-amine

CAS No.: 1249772-50-6

Cat. No.: VC7538962

Molecular Formula: C9H19NO2

Molecular Weight: 173.256

* For research use only. Not for human or veterinary use.

1-Methoxy-3-(oxan-4-yl)propan-2-amine - 1249772-50-6

Specification

CAS No. 1249772-50-6
Molecular Formula C9H19NO2
Molecular Weight 173.256
IUPAC Name 1-methoxy-3-(oxan-4-yl)propan-2-amine
Standard InChI InChI=1S/C9H19NO2/c1-11-7-9(10)6-8-2-4-12-5-3-8/h8-9H,2-7,10H2,1H3
Standard InChI Key XMIFCXXBUPSNJO-UHFFFAOYSA-N
SMILES COCC(CC1CCOCC1)N

Introduction

Structural Characteristics

Molecular Architecture

The compound features a propan-2-amine backbone substituted with a methoxy group (-OCH3_3) at position 1 and an oxan-4-yl group (tetrahydropyran ring) at position 3. The oxane ring adopts a chair conformation, with the ether oxygen contributing to its stereoelectronic properties . The amine group’s chirality at position 2 makes it a candidate for asymmetric synthesis.

Key Structural Parameters:

PropertyValue
IUPAC Name1-Methoxy-3-(oxan-4-yl)propan-2-amine
SMILESNC(CC1CCOCC1)COC
InChI KeyXMIFCXXBUPSNJO-UHFFFAOYNA-N
Chiral Centers1 (C2)

The tetrahydropyran ring’s equatorial positioning minimizes steric strain, while the methoxy group enhances solubility in polar solvents .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves reductive amination of 1-methoxy-3-(oxan-4-yl)propan-2-one (CAS 1248138-49-9), a ketone precursor .

Step 1: Preparation of Ketone Intermediate
1-Methoxy-3-(oxan-4-yl)propan-2-one is synthesized via Friedel-Crafts acylation or Grignard reactions, though exact protocols are proprietary .

Step 2: Reductive Amination
The ketone is treated with ammonium acetate and sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol, yielding the amine :

RC(O)R’+NH4OAcNaBH3CNRCH(NH2)R’\text{RC(O)R'} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH(NH}_2\text{)R'}

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Industrial Scale-Up Challenges

  • Cost of Oxane Derivatives: Tetrahydropyran precursors are expensive due to multi-step synthesis .

  • Chiral Resolution: Enantiomeric separation requires chiral stationary phases, increasing production costs .

Physical and Chemical Properties

Physicochemical Profile

PropertyValueSource
Boiling Point262.2 ± 10.0 °C (Predicted)
Density0.970 ± 0.06 g/cm³
pKa8.54 ± 0.10
LogP1.02
SolubilityModerate in polar solvents

The compound’s basicity (pKa ~8.54) facilitates protonation under acidic conditions, enhancing water solubility .

Stability and Reactivity

  • Thermal Stability: Decomposes above 300°C, releasing CO2_2 and NH3_3 .

  • Oxidation: The amine group is susceptible to oxidation, necessitating inert storage conditions .

  • Hydrolysis: Stable under neutral pH but degrades in strong acids/bases via cleavage of the ether bond .

Applications and Uses

Pharmaceutical Intermediates

The compound serves as a chiral building block for:

  • Antiviral Agents: Analogous amines are used in protease inhibitors .

  • Neurological Drugs: Structural similarity to neuraminidase inhibitors suggests potential in Alzheimer’s research .

Catalysis

Its amine group can coordinate to metals, enabling use in asymmetric catalysis (e.g., hydrogenation of ketones) .

Material Science

Incorporation into polymers enhances thermal stability due to the rigid oxane ring .

Hazard StatementPrecautionary Measure
H315: Skin irritationWear nitrile gloves
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse fume hood

First Aid Measures

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist .

  • Skin Contact: Wash with soap and water; remove contaminated clothing .

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